Dillenetin Dillenetin Dillenetin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, dillenetin is considered to be a flavonoid lipid molecule. Dillenetin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dillenetin is primarily located in the cytoplasm. Outside of the human body, dillenetin can be found in beverages and fruits. This makes dillenetin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 3306-29-4
VCID: VC21336454
InChI: InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Dillenetin

CAS No.: 3306-29-4

Cat. No.: VC21336454

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Dillenetin - 3306-29-4

CAS No. 3306-29-4
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3
Standard InChI Key MHALJYZRPGYQSI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC
Melting Point 291-292°C

Chemical Structure and Properties

Molecular Structure

Dillenetin features the characteristic C6-C3-C6 carbon skeleton typical of flavonoids, with specific hydroxyl and methoxy group substitutions that determine its unique biological activities. The compound's structure contains multiple hydroxyl groups that contribute significantly to its bioactivity through their ability to interact with various biological targets.

Physical and Chemical Properties

Dillenetin is identified by the CAS number 3306-29-4 and has a molecular formula of C16H12O7 with a molecular weight of 316.26 g/mol. The compound typically appears as a crystalline solid with a yellow to pale yellow coloration, characteristic of many flavonoids. Its multiple hydroxyl groups make it relatively polar, affecting its solubility in various solvents.

Spectroscopic Characteristics

The identification and characterization of dillenetin are typically performed using various spectroscopic techniques, including UV-visible spectroscopy, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide valuable information about the compound's structure, purity, and identity.

Natural Sources and Occurrence

Plant Sources

Dillenetin has been isolated from several plant species across different botanical families. The primary sources include:

  • Dillenia indica (Elephant apple) - This is the most well-documented source of dillenetin

  • Other plant species mentioned in the literature include members of the Tamarix family

Distribution in Plant Tissues

Within plants, dillenetin distribution varies across different tissues. It can be found in leaves, bark, fruits, and flowers, with concentration often varying based on the plant's growth stage, environmental conditions, and seasonal factors.

Biosynthesis in Plants

In plants, dillenetin is synthesized through the flavonoid biosynthetic pathway, which begins with the shikimate pathway and proceeds through the phenylpropanoid pathway. The specific enzymes involved in the biosynthesis of dillenetin include chalcone synthase, chalcone isomerase, and various hydroxylases and methyltransferases that introduce specific substituents onto the flavonoid skeleton.

Extraction and Isolation Methods

Traditional Extraction Techniques

The isolation of dillenetin from plant sources typically involves solvent extraction methods. Traditional approaches include maceration, Soxhlet extraction, and reflux extraction using solvents such as methanol, ethanol, or water. The choice of solvent and extraction conditions significantly affects the yield and purity of the isolated compound.

Modern Isolation Techniques

Contemporary isolation techniques for dillenetin include:

  • Ultrasound-assisted extraction

  • Microwave-assisted extraction

  • Supercritical fluid extraction

  • Pressurized liquid extraction

These methods offer advantages over traditional techniques, including higher efficiency, reduced solvent consumption, and shorter extraction times.

Purification Methods

Following extraction, dillenetin is commonly purified using various chromatographic techniques:

  • Column chromatography (silica gel, Sephadex)

  • High-performance liquid chromatography (HPLC)

  • Thin-layer chromatography (TLC)

  • Flash chromatography

These techniques allow for the separation of dillenetin from other plant constituents, resulting in high-purity samples suitable for research and analysis.

Biological Activities and Pharmacological Properties

Antioxidant Properties

Dillenetin exhibits significant antioxidant activity, which contributes to its potential therapeutic applications. The antioxidant mechanism involves:

  • Free radical scavenging

  • Metal chelation

  • Inhibition of pro-oxidant enzymes

  • Upregulation of antioxidant defense systems

Studies have demonstrated that dillenetin can effectively neutralize various reactive oxygen species (ROS) and free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activities

The anti-inflammatory properties of dillenetin have been documented in various experimental models. The compound appears to modulate inflammatory pathways by:

  • Inhibiting pro-inflammatory cytokine production

  • Suppressing inflammatory enzyme activities

  • Modulating inflammatory signaling pathways

  • Reducing inflammatory cell infiltration

These activities make dillenetin a potential candidate for the management of inflammatory conditions.

Anticancer Properties

Research has suggested that dillenetin possesses anticancer properties against various cancer cell lines. The anticancer mechanisms of dillenetin include:

  • Induction of apoptosis in cancer cells

  • Cell cycle arrest

  • Inhibition of cancer cell proliferation

  • Modulation of signaling pathways involved in cancer progression

  • Antimetastatic effects

These findings highlight the potential of dillenetin as a lead compound for anticancer drug development.

Other Biological Activities

In addition to its major biological activities, dillenetin has been reported to possess:

  • Antimicrobial properties

  • Antidiabetic effects

  • Neuroprotective activities

  • Cardioprotective properties

These diverse biological activities further underscore the therapeutic potential of this natural compound .

Structure-Activity Relationships

Key Structural Features for Bioactivity

The biological activities of dillenetin are closely related to its structural features. Key structural elements that contribute to its bioactivity include:

  • The number and position of hydroxyl groups

  • The presence of methoxy substituents

  • The C2-C3 double bond in the C-ring

  • The 4-oxo function in the C-ring

These structural features determine the compound's ability to interact with various biological targets and exert its pharmacological effects.

Comparison with Similar Flavonoids

FlavonoidStructural DifferencesRelative Antioxidant ActivityNotable Biological Activities
DillenetinSpecific hydroxyl/methoxy patternHighAntioxidant, Anti-inflammatory, Anticancer
QuercetinAdditional hydroxyl groupsVery highAntioxidant, Anti-inflammatory, Anticancer, Antiviral
MyricetinThree hydroxyl groups in B-ringVery highAntioxidant, Antidiabetic, Antimicrobial
RhamnetinDifferent methoxy positionModerate to highAntioxidant, Neuroprotective

This comparative analysis helps to understand how specific structural modifications influence the biological activities of these related compounds .

Chemical Reactions and Derivatives

Oxidation Reactions

Dillenetin can undergo oxidation reactions, particularly at its hydroxyl groups, leading to the formation of various oxidation products. These reactions can be catalyzed by enzymes, metals, or chemical oxidants and may result in the formation of quinones or other oxidized derivatives.

Reduction Reactions

Reduction of dillenetin can modify its functional groups, potentially altering its pharmacological properties. Common reducing agents used in such reactions include sodium borohydride and other hydride donors.

Substitution Reactions

Substitution reactions involving dillenetin typically focus on modifying its hydroxyl or methoxy groups to create derivatives with enhanced properties. These modifications can be designed to improve stability, bioavailability, or biological activity.

Synthetic Derivatives and Their Properties

Synthetic derivatives of dillenetin may exhibit improved pharmacological profiles compared to the parent compound. Modifications may include:

  • Glycosylation to improve water solubility

  • Esterification to enhance lipophilicity

  • Introduction of halogens or other functional groups to modify biological activity

  • Formation of metal complexes to enhance specific activities

These synthetic approaches offer opportunities for the development of dillenetin-based therapeutic agents with optimized properties.

Research Applications

Pharmaceutical Research

Dillenetin has found applications in pharmaceutical research as:

  • A lead compound for drug discovery

  • A model compound for studying structure-activity relationships

  • A potential therapeutic agent for various diseases

  • A benchmark for evaluating the biological activities of similar compounds

These applications highlight the significance of dillenetin in drug discovery and development.

Analytical Applications

In analytical chemistry, dillenetin serves as:

  • A standard compound for the development of analytical methods

  • A marker compound for the quality control of herbal preparations

  • A reference standard for the identification of related flavonoids

  • A model compound for studying flavonoid metabolism

These analytical applications contribute to the advancement of natural product chemistry and quality control of herbal medicines.

Industrial Applications

Potential industrial applications of dillenetin include:

  • Natural antioxidants for food preservation

  • Active ingredients in cosmetic formulations

  • Natural colorants in various products

  • Components of functional foods and nutraceuticals

The industrial potential of dillenetin stems from its natural origin and biological activities, making it attractive for applications in the food, cosmetic, and nutraceutical industries.

Current Research and Future Perspectives

Recent Research Developments

Recent research on dillenetin has focused on:

  • Elucidating its molecular mechanisms of action

  • Developing improved methods for its isolation and purification

  • Investigating its potential in specific disease models

  • Designing and synthesizing novel derivatives with enhanced properties

These research efforts continue to expand our understanding of dillenetin and its therapeutic potential.

Challenges in Dillenetin Research

Despite the promising properties of dillenetin, several challenges remain:

  • Limited availability from natural sources

  • Difficulties in large-scale production

  • Incomplete understanding of its pharmacokinetics and bioavailability

  • Need for more comprehensive toxicological studies

  • Limited clinical evidence supporting its therapeutic applications

Addressing these challenges is essential for advancing dillenetin research toward practical applications.

Future Research Directions

Future research directions for dillenetin may include:

  • Developing efficient synthetic routes for dillenetin and its derivatives

  • Conducting comprehensive pharmacokinetic and bioavailability studies

  • Exploring novel formulation strategies to improve delivery and efficacy

  • Investigating potential synergistic effects with other bioactive compounds

  • Conducting preclinical and clinical studies to evaluate therapeutic efficacy and safety

These research directions will contribute to the development of dillenetin as a potential therapeutic agent.

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